Isoxazolo[3,4-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28648-19-3 |
|---|---|
Molecular Formula |
C5H3N3O |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
[1,2]oxazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H3N3O/c1-4-2-9-8-5(4)7-3-6-1/h1-3H |
InChI Key |
HSPLOBDPVYDNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=NO1 |
Origin of Product |
United States |
Synthetic Methodologies for Isoxazolo 3,4 D Pyrimidine Derivatives
Conventional Synthetic Routes to the Isoxazolo[3,4-d]pyrimidine Core
Traditional methods for synthesizing the this compound system typically involve the sequential construction of the fused ring system through cyclization and condensation reactions. These routes often start from either a pre-formed isoxazole (B147169) or a pyrimidine (B1678525) ring, onto which the second heterocyclic ring is annulated.
Annulation and cyclization represent the most fundamental strategies for building the bicyclic this compound structure. These reactions can proceed through either intramolecular or intermolecular pathways.
Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary reactive functional groups. A key example is the thermal cyclization of an ortho-substituted azidopyrimidine. mathnet.ru In this approach, a precursor such as 4-azido-5-ethoxycarbonyl-2-(2'-hydroxyphenyl)pyrimidine undergoes cyclization upon heating, either in the solid state or in a solvent like DMSO. The reaction proceeds through the decomposition of the azide (B81097) to a reactive nitrene intermediate, which then attacks the adjacent carbonyl group of the ester to form the isoxazole ring, resulting in the fused this compound system. mathnet.ru
| Precursor | Conditions | Product |
| 4-Azido-5-ethoxycarbonyl-2-(2'-hydroxyphenyl)pyrimidine mathnet.ru | Thermal (solid state or DMSO) | 3-(2'-Hydroxyphenyl)this compound |
A common and versatile method involves starting with an amino-substituted isoxazole and constructing the pyrimidine ring onto it. This is typically achieved by reacting the amino-isoxazole with a molecule that can provide the remaining three carbon atoms of the pyrimidine ring, such as a 1,3-dicarbonyl compound or a derivative. ajol.info For instance, 3-amino-5-methylisoxazole (B124983) can be condensed with diethyl ethoxymethylenemalonate. ajol.info The initial reaction involves a nucleophilic attack by the amino group, followed by an intramolecular cyclization and elimination of a small molecule (like ethanol) to yield the fused isoxazolo[2,3-a]pyrimidine-7-one, a related isomer. ajol.info This general strategy can be adapted to produce the this compound core by selecting appropriately substituted isoxazole and dicarbonyl precursors.
| Isoxazole Precursor | Reagent | Resulting Fused System (Example Isomer) |
| 5-Methylisoxazol-3-amine ajol.info | Diethyl ethoxymethylenemalonate | Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate |
| 3-Aminoisoxazole | β-Keto esters, Malonic esters | Isoxazolopyrimidinone derivatives |
Condensation reactions are fundamental to the synthesis of the pyrimidine portion of the scaffold. These reactions typically involve the reaction of a functionalized isoxazole, such as an amino-carboxamide or a β-ketonitrile, with a simple molecule that provides the missing atoms for the pyrimidine ring. For example, a classic approach is the condensation of a precursor bearing a vicinal amino and cyano group with reagents like urea (B33335) or thiourea (B124793) to form a pyrimidinone or thione ring. hilarispublisher.com Similarly, reacting a 7-(hydroxymethylene) derivative of a fused indole (B1671886) with hydroxylamine (B1172632) hydrochloride or hydrazine (B178648) hydrate (B1144303) can lead to the formation of an isoxazole or pyrazole (B372694) ring, respectively, demonstrating the versatility of condensation reactions in building fused heterocyclic systems. hilarispublisher.com
The use of azido (B1232118) precursors provides a direct route to the this compound core via intramolecular cyclization. mathnet.ru Organic azides are highly reactive and can serve as nitrene precursors upon thermal or photochemical decomposition. mdpi.com In the context of this compound synthesis, a pyrimidine substituted with an azide group at the 4-position and a carbonyl-containing group (like an ester) at the 5-position is an ideal substrate. mathnet.ru Heating this precursor triggers the loss of dinitrogen (N₂) from the azide to form a nitrene. This highly electrophilic intermediate is perfectly positioned to react with the neighboring carbonyl oxygen, leading to ring closure and the formation of the N-O bond of the isoxazole ring. mathnet.ru This method is particularly effective as it forms the second heterocyclic ring in a single, high-yielding step from a stable, accessible precursor.
| Precursor Type | Key Transformation | Product Core |
| 4-Azido-5-carbonylpyrimidine mathnet.ru | Thermal decomposition and intramolecular cyclization | This compound |
Annulation and Cyclization Reactions
Advanced and Multicomponent Synthesis Strategies
Modern synthetic chemistry seeks to improve efficiency, reduce waste, and access molecular complexity in fewer steps. For isoxazolo[3,4-d]pyrimidines, this has led to the development of advanced and multicomponent synthesis strategies. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are particularly powerful. nih.gov
A relevant example is the one-pot, three-component synthesis of isoxazolo[2,3-a]pyrimidin-6-yl cyanide derivatives, which involves the reaction of 3-amino-5-methyl isoxazole, an aromatic aldehyde, and malononitrile. niscpr.res.in This type of reaction, often facilitated by microwave irradiation or ultrasound, can rapidly generate complex heterocyclic scaffolds. nih.govsemanticscholar.org Such strategies offer significant advantages over classical multi-step syntheses by minimizing purification steps, saving time and resources, and allowing for the rapid generation of libraries of compounds. bohrium.com These advanced methods are instrumental in exploring the chemical space around the this compound core.
| Reaction Type | Components | Conditions/Catalyst | Product Type (Example) |
| Three-component reaction niscpr.res.in | 3-Amino-5-methyl isoxazole, Aromatic aldehydes, Malononitrile | One-pot process | 5-Amino-2-methyl-7-phenyl-7H-isoxazolo[2,3-a]pyrimidin-6-yl cyanide |
| Multicomponent reaction bohrium.com | Arylglyoxal, 1,3-Dimethylbarbituric acid, 5-Aminoisoxazole | Water (Green solvent) | Isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives |
One-Pot Multicomponent Reaction Protocols
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. nih.govoiccpress.com The synthesis of this compound derivatives has benefited significantly from such approaches.
A notable example involves the reaction of heteroaldehydes with barbituric acid in the presence of a heterogeneous catalyst, followed by the addition of hydroxylamine hydrochloride to yield this compound-4,6-dione derivatives. researchgate.net This method offers the advantages of mild reaction conditions and excellent yields. researchgate.net Another approach describes a one-pot, three-component domino reaction for the synthesis of novel isoxazolo[2,3-c] thieme-connect.comcu.edu.egresearchgate.netthiadiazepin-2-ones, where p-toluenesulfonic acid (PTSA) plays a crucial role in catalyzing the reaction and increasing the reaction rate. scirp.org
Furthermore, a facile and atom-economical one-pot multicomponent strategy has been developed for the direct regioselective synthesis of novel isoxazolo[5,4-d]pyrimidines. dntb.gov.ua This protocol utilizes a multifunctional nanocatalyst and a green solvent, offering high to excellent yields and the use of a low-loading, renewable, bio-based, and biodegradable chitosan (B1678972) catalyst. dntb.gov.ua
Table 1: Examples of One-Pot Syntheses of this compound Derivatives
| Starting Materials | Catalyst/Solvent | Product | Key Features |
| Heteroaldehydes, Barbituric Acid, Hydroxylamine Hydrochloride | Bleaching earth clay pH 12.5 / PEG-400 | This compound-4,6-dione derivatives | Mild conditions, excellent yields. researchgate.net |
| Aldehydes, β-keto esters, Hydroxylamine Hydrochloride | 4-(Dimethylamino)pyridine (DMAP) / Water-ethanol | 3,4-disubstituted isoxazole-5(4H)-ones | Efficient, high yields, shorter reaction times. researchgate.net |
| Arylglyoxal, 1,3-dimethylbarbituric acid, 5-aminoisoxazole | Water | Isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives | Green solvent, high reaction efficiency. bohrium.com |
Tandem Reaction Sequences (e.g., Schiff-Base Formation/Heterocyclization)
Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, provide an elegant and efficient pathway to complex heterocyclic systems. A key strategy for the synthesis of fused pyrimidine systems, including isoxazolo[3,4-d]pyrimidines, involves a tandem Schiff-base formation followed by heterocyclization. thieme-connect.comx-mol.com
This approach has been successfully applied to the synthesis of isoxazolo[4,5-d]pyrimidines. The key step involves the tandem Schiff-base formation/heterocyclization of 2,6-di-aryl-5-fluoro-4-acetylpyrimidine with hydroxylamine. thieme-connect.comx-mol.com The position of the fluoro group on the pyrimidine ring is crucial for the success of the heterocyclization reaction. thieme-connect.comx-mol.com The formation of imines, or Schiff bases, is typically achieved through the condensation of primary amines with carbonyl compounds. mdpi.com
Metal-Catalyzed Coupling Reactions Relevant to this compound Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have found application in the synthesis of complex heterocyclic systems. eie.grnih.gov While direct metal-catalyzed formation of the this compound ring system is less commonly reported, these reactions are crucial for the synthesis of precursors and for the derivatization of the heterocyclic core.
For instance, Stille coupling has been used as a key step in the synthesis of precursors for isoxazolo[4,5-d]pyrimidines. thieme-connect.comx-mol.com Palladium-catalyzed cross-coupling reactions, in general, are essential for constructing complex molecular frameworks. researchgate.netacs.org The synthesis of fused isoxazolo[4',5':4,5]pyrano[2,3-d]pyrimidines has been achieved using a Cu(I)-catalyzed 1,3-dipolar cycloaddition followed by a Pd(II)-catalyzed intramolecular C-C bond coupling. thesciencein.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.govscirp.org The synthesis of isoxazolo[3,4-d]pyrimidines has seen the adoption of several green chemistry strategies.
Solvent-Free and Microwave-Assisted Syntheses
Solvent-free reaction conditions and microwave irradiation are two key techniques in green chemistry that can lead to shorter reaction times, higher yields, and reduced waste. cu.edu.egresearchgate.net The synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones has been reported using microwave radiation under solvent-free conditions with potassium bromide as a catalyst. researchgate.net This method offers high yields, short reaction times, and a simple work-up procedure. researchgate.net
Microwave-assisted synthesis has also been employed for the rapid and solventless preparation of various heterocyclic compounds, demonstrating its efficiency over conventional heating methods. mdpi.commdpi.comnih.gov For example, the synthesis of isoxazolo[5,4-b]pyridines has been achieved using microwave irradiation. tandfonline.com A one-pot, three-component reaction for the synthesis of fused isoxazolo[4′,5′:3,4]pyrrolo[1,2-c]pyrimidines has been developed under microwave conditions, showcasing superior activity for some of the synthesized compounds against certain cancer cell lines. researchgate.net
Catalytic Systems for Enhanced Efficiency and Selectivity
The development of efficient and recyclable catalytic systems is a cornerstone of green chemistry. In the context of this compound synthesis, various catalysts have been employed to enhance reaction efficiency and selectivity under environmentally benign conditions.
For example, bleaching earth clay with a pH of 12.5 has been used as an efficient and recyclable heterogeneous catalyst for the synthesis of this compound-4,6-dione derivatives in polyethylene (B3416737) glycol 400 (PEG-400), a green reaction medium. researchgate.net Keggin-type heteropolyacids have also been utilized as green solid acid catalysts for the synthesis of isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones at room temperature in a one-pot process, resulting in good yields. researchgate.net The use of p-toluenesulfonic acid as an environmentally benevolent catalyst has been established for the regioselective synthesis of novel quinoline-fused isoxazolo-pyrimidine derivatives in a one-pot manner. rsc.org
Table 2: Green Catalytic Systems in this compound Synthesis
| Catalyst | Reaction | Solvent | Key Advantages |
| Bleaching earth clay pH 12.5 | Synthesis of this compound-4,6-dione derivatives | PEG-400 | Inexpensive, recyclable, environmentally friendly. researchgate.net |
| Keggin heteropolyacid (H3[PW12O40]) | Synthesis of isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones | - | Green solid acid catalyst, room temperature, one-pot. researchgate.net |
| p-Toluenesulfonic acid | Synthesis of 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones | Water | Environmentally benevolent, short reaction time, excellent yield. rsc.org |
| g-C3N4·OH nanocomposite | Synthesis of isoxazol-5-one and pyrazol-3-one derivatives | Water | Highly efficient, room temperature, recyclable. nih.gov |
Chemical Reactivity and Transformation Studies of Isoxazolo 3,4 D Pyrimidine Systems
Electrophilic Aromatic Substitution Reactions
The isoxazolo[3,4-d]pyrimidine system possesses two aromatic rings, the pyrimidine (B1678525) and the isoxazole (B147169), each with distinct electronic properties that influence their susceptibility to electrophilic attack. The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. Conversely, the isoxazole ring's reactivity is more nuanced. Isoxazoles are known to undergo electrophilic substitution, typically at the C4 position. reddit.com This preference is attributed to the stability of the resulting intermediate cation, where the positive charge is better accommodated by the resonance structures of the ring.
While specific studies on the electrophilic aromatic substitution of the this compound ring system are not extensively documented, predictions can be made based on the reactivity of the individual heterocyclic components. It is anticipated that electrophilic attack would preferentially occur on the isoxazole moiety, likely at the carbon atom corresponding to the C4 position of a standalone isoxazole. The electron-withdrawing nature of the fused pyrimidine ring would likely further deactivate the isoxazole ring to some extent compared to a simple isoxazole.
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Moiety
The electron-deficient character of the pyrimidine ring makes the this compound system susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the pyrimidine moiety. A key example of this reactivity is the synthesis of isoxazolo[3,4-d]pyrimidines from 4-dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehydes. In this reaction, the chloride ion at the C6 position of the pyrimidine ring is displaced by a nucleophile, leading to the formation of the fused heterocyclic system.
The presence of activating groups, such as a nitro group, on related isoxazolopyridine systems has been shown to significantly enhance their reactivity towards nucleophiles. For instance, 6-nitroisoxazolo[4,3-b]pyridines readily react with neutral carbon nucleophiles under mild conditions to form 1,4-addition products. nih.gov This suggests that appropriately substituted isoxazolo[3,4-d]pyrimidines would also exhibit enhanced reactivity towards nucleophilic attack on the pyrimidine ring.
Table 1: Synthesis of Isoxazolo[3,4-d]pyrimidines via Nucleophilic Substitution
| Starting Material | Reagent | Product | Reference |
| 4-Dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehyde | Sodium azide (B81097) | 4-Dialkylamino-2-methylthiothis compound |
Thermal and Photochemical Rearrangements
The isoxazole ring is known to undergo various thermal and photochemical rearrangements. A notable photochemical rearrangement of isoxazoles involves the formation of highly reactive ketenimines through the homolysis of the O-N bond, leading to an acyl azirine intermediate. nih.gov This process is typically initiated by UV light. nih.gov While this reaction has been demonstrated for trisubstituted isoxazoles, it highlights a potential transformation pathway for the isoxazole moiety within the this compound system under photochemical conditions.
Thermally induced rearrangements are also prevalent in related fused isoxazole systems. For example, the base-promoted Boulton-Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, leading to the formation of 3-hydroxy-2-(2-aryl nih.govscilit.comnih.govtriazol-4-yl)pyridines. beilstein-journals.org This type of rearrangement involves the recyclization of the isoxazole ring and is dependent on the nature of the substituents. beilstein-journals.org Such rearrangements could potentially be exploited to transform the this compound core into other novel heterocyclic systems.
Functional Group Interconversions and Derivatization
The synthesis and modification of the this compound scaffold often involve a variety of functional group interconversions and derivatization strategies. The synthesis of the core structure itself can be seen as a functional group interconversion, where, for example, a chloropyrimidine derivative is transformed into the fused bicyclic system.
Once the this compound core is formed, further derivatization can be achieved through reactions targeting either the isoxazole or the pyrimidine ring. For instance, in the closely related pyrazolo[3,4-d]pyrimidine system, alkylating agents have been used to introduce various substituents at different positions of the heterocyclic nucleus. nih.gov Similar strategies could be applied to isoxazolo[3,4-d]pyrimidines to generate a library of derivatives with diverse functionalities. The synthesis of various derivatives of the isomeric isoxazolo[4,5-d]pyrimidine system further illustrates the potential for functional group manipulation on this class of compounds. nih.gov
Table 2: Examples of Derivatization of Related Isoxazolopyrimidine Systems
| Parent Compound | Reagent | Product | Reference |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide | N-methylated pyrazolo[3,4-d]pyrimidine | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Propargyl bromide | N-propargylated pyrazolo[3,4-d]pyrimidine | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Phenacyl bromide | N-phenacylated pyrazolo[3,4-d]pyrimidine | nih.gov |
Regioselectivity and Chemoselectivity in this compound Transformations
Regioselectivity and chemoselectivity are critical considerations in the chemical transformations of multifunctional heterocyclic systems like this compound. The presence of multiple reactive sites necessitates controlled reaction conditions to achieve the desired outcome.
In the synthesis of isoxazoles, regiochemical control can be achieved by varying reaction conditions and the structure of the starting materials. rsc.org For instance, the use of a Lewis acid catalyst can influence the regioselectivity of the cyclocondensation reaction to form the isoxazole ring. rsc.org This principle can be extended to the synthesis of the this compound core to selectively obtain the desired isomer.
Furthermore, in reactions involving the fused system, the inherent reactivity differences between the isoxazole and pyrimidine rings can be exploited to achieve chemoselectivity. For example, as discussed earlier, electrophilic attack is more likely to occur on the isoxazole ring, while nucleophilic attack is favored on the pyrimidine ring, especially with an appropriate leaving group. The regioselectivity of nucleophilic attack on related systems has also been studied, with the position of attack being influenced by the nature of the nucleophile and the substituents on the ring. nih.gov For instance, in the nucleophilic ring opening of 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives, the regioselectivity of the attack by hydroxy amines was found to favor the secondary amino group. nih.gov
Computational Chemistry and Cheminformatics in Isoxazolo 3,4 D Pyrimidine Research
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Isoxazolo[3,4-d]pyrimidine research, it is instrumental in understanding how these compounds interact with their biological targets at a molecular level.
Molecular docking simulations have been extensively used to predict the binding modes and affinities of this compound analogs, particularly as kinase inhibitors. For instance, studies on the structurally related Oxazolo[5,4-d]pyrimidine scaffold have provided valuable insights into how these compounds might bind to the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These simulations often reveal that the fused heterocyclic core mimics the purine (B94841) base of ATP, forming key hydrogen bonds with the hinge region of the kinase. mdpi.comnih.gov
The predicted binding affinities, often expressed as docking scores or estimated free energies of binding, help in prioritizing compounds for synthesis and biological evaluation. For a series of Oxazolo[5,4-d]pyrimidine derivatives designed as VEGFR-2 inhibitors, the calculated free energies of binding ranged from -38.5 to -47.3 kJ/mol, indicating favorable interactions with the target protein. nih.govmdpi.com While specific docking studies on this compound are limited in the public domain, the data from its isomers suggest that this scaffold is a promising candidate for developing potent kinase inhibitors.
| Compound Scaffold | Target | Predicted Binding Affinity (Docking Score/Binding Energy) | Reference |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | -38.5 to -47.3 kJ/mol | nih.govmdpi.com |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Significant binding interactions noted | researchgate.net |
A crucial outcome of molecular docking studies is the identification of key amino acid residues within the active site of the target protein that are critical for ligand binding. For Oxazolo[5,4-d]pyrimidine derivatives targeting VEGFR-2, molecular docking has highlighted the importance of hydrogen bonds with residues such as Cys919 and Glu885 in the hinge region. mdpi.comnih.gov Additionally, hydrophobic interactions with amino acids like Leu889, Ile892, and Val898 in the allosteric pocket contribute to the stability of the ligand-protein complex. nih.gov
Specifically, the isoxazole (B147169) moiety of some Oxazolo[5,4-d]pyrimidine compounds has been shown to form hydrogen bonds with key amino acids, while the pyrimidine (B1678525) ring engages in π-alkyl and π-σ interactions. mdpi.commdpi.com These interactions are vital for the potent inhibitory activity of these compounds. Understanding these key interactions allows for the rational design of new this compound derivatives with improved affinity and selectivity.
| Compound Scaffold | Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | Cys919, Glu885 | Hydrogen Bond | mdpi.comnih.gov |
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | Leu889, Ile892, Val898 | Hydrophobic Interaction | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Leu83 | Hydrogen Bond | rsc.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For fused heterocyclic systems like this compound, the ring structure is relatively rigid, but the substituents can have multiple conformations.
In Silico Predictive Modeling (e.g., ADME prediction methodologies)
In silico predictive modeling plays a vital role in the early stages of drug discovery by estimating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help to identify potential liabilities of drug candidates before they are synthesized, thus saving time and resources.
For this compound and its derivatives, various computational models can be employed to predict their ADME profiles. These models are typically based on quantitative structure-property relationships (QSPR) and use molecular descriptors to correlate the chemical structure with specific ADME properties. The presence of nitrogen atoms in the heterocyclic structure can improve pharmaceutical and pharmacokinetic characteristics by influencing parameters related to ADMET. mdpi.com
Predicted ADME properties for fused isoxazoles and related nitrogen-containing heterocycles often suggest good potential for oral bioavailability. mdpi.comdntb.gov.ua Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and metabolic stability can be estimated using various software and web-based tools. These predictions are crucial for optimizing the drug-like properties of this compound derivatives.
| ADME Property | Prediction Methodology | General Findings for Fused Heterocycles | Reference |
|---|---|---|---|
| Absorption | QSPR models, Rule-of-Five | Generally good oral absorption predicted | researchgate.net |
| Distribution | Physicochemical descriptors | Variable, depends on specific substituents | ekb.eg |
| Metabolism | CYP450 inhibition models | Nitrogen heterocycles can influence metabolic stability | dntb.gov.ua |
| Excretion | Renal clearance models | Dependent on solubility and other physicochemical properties | mdpi.com |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
The advancement of isoxazolo[3,4-d]pyrimidine-based drug discovery is contingent upon the availability of efficient and versatile synthetic routes. Current methodologies provide a foundation, but future research should focus on expanding the chemical space and improving synthetic accessibility.
One established pathway involves the cyclization of substituted pyrimidines. Specifically, 4-dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehydes have been shown to undergo a ring closure reaction with sodium azide (B81097) in dimethylformamide to yield the corresponding this compound core. This reaction proceeds from readily available 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde, which is treated with secondary amines to produce the necessary precursors.
Future exploration should aim to develop novel synthetic strategies that allow for greater diversification of the scaffold. This could include:
Alternative Cyclization Strategies: Investigating different precursors and cyclization conditions to form the isoxazole (B147169) ring onto a pre-existing pyrimidine (B1678525) or vice-versa.
Post-Synthetic Modification: Developing robust methods for the functionalization of the formed this compound core at various positions to generate diverse compound libraries.
Green Chemistry Approaches: Implementing more environmentally friendly and efficient synthetic methods, such as microwave-assisted synthesis or flow chemistry, to streamline the production of these compounds.
Table 1: Synthesis of Substituted Isoxazolo[3,4-d]pyrimidines
| Starting Material | Reagent | Product |
|---|
Discovery of Undiscovered Biological Targets and Mechanisms of Action
A critical future direction is the systematic screening and identification of the biological targets of this compound derivatives. The scaffold's structural resemblance to purines suggests that it may act as a "hinge-binder" for protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. Therefore, initial investigations should focus on screening against a broad panel of kinases.
Further research should extend to other target classes that interact with purine-like molecules, including:
Phosphodiesterases (PDEs)
G-protein coupled receptors (GPCRs)
Enzymes involved in nucleic acid metabolism
Once initial hits are identified, comprehensive studies will be required to elucidate the precise mechanism of action. This involves confirming direct target engagement in cellular models, studying downstream signaling effects, and understanding how these molecular interactions translate into a cellular phenotype. The lack of current data in this area represents a significant knowledge gap and a prime opportunity for discovery.
Application of Advanced Computational Drug Design Techniques
Computational chemistry and molecular modeling are indispensable tools for accelerating modern drug discovery. For a relatively unexplored scaffold like this compound, these techniques can guide the rational design of new derivatives with improved potency and selectivity.
Future applications of computational design should include:
Virtual Screening: Using the core structure as a query to perform high-throughput virtual screening of large compound libraries against known protein target structures. This can rapidly identify potential biological targets for the scaffold.
Structure-Based Drug Design (SBDD): Once a target is identified and its crystal structure is known, SBDD can be used to design novel derivatives that optimize interactions with the active site. Molecular docking simulations can predict binding modes and affinities, guiding synthetic efforts toward more potent compounds.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of active compounds. This model defines the essential chemical features required for biological activity and can be used to design new molecules with similar properties.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize compounds with favorable drug-like characteristics early in the discovery process, reducing late-stage attrition.
Development of Multi-Targeted this compound Compounds
Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways. A therapeutic strategy gaining traction is the use of single molecules designed to inhibit multiple targets simultaneously. This polypharmacological approach can offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents.
Given the potential for isoxazolo[3,4-d]pyrimidines to interact with various protein families (e.g., kinases), future research should explore the rational design of multi-targeted ligands. By strategically modifying the substituents on the core scaffold, it may be possible to create compounds that, for example, co-inhibit two different kinases involved in a specific cancer's progression. This represents a sophisticated and promising translational perspective for the scaffold.
Integration of Chemical Biology Approaches for Deeper Understanding
Chemical biology provides powerful tools to study biological systems and elucidate the mechanisms of action of small molecules. For the this compound scaffold, these approaches can bridge the gap between synthetic chemistry and biological function.
Future directions in this area include:
Development of Chemical Probes: Synthesizing derivatives of this compound that are tagged with reporter molecules (e.g., biotin (B1667282) or a fluorescent dye). These probes can be used in techniques like Activity-Based Protein Profiling (ABPP) or chemical proteomics to identify the direct binding partners of the compounds in a complex biological sample, thus aiding in target identification and validation.
Target Engagement Assays: Creating probes that can be used in cellular thermal shift assays (CETSA) or other target engagement assays to confirm that a compound binds to its intended target within a living cell and to determine the degree of target occupancy.
By integrating these advanced chemical biology techniques, researchers can gain a much deeper understanding of the pharmacological profile of the this compound scaffold, significantly enhancing its translational potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
